Ursiniolide A

Description

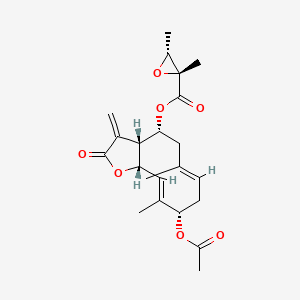

Ursiniolide A (CAS No. 52677-96-0) is a sesquiterpene lactone with the molecular formula C₂₂H₂₈O₇ (molecular weight: 404.47 g/mol). It is primarily isolated from Ursinia anthemoides, a plant species traditionally studied for its bioactive secondary metabolites . Pharmacologically, this compound exhibits antineoplastic and cytotoxic properties, making it a compound of interest in oncology and drug discovery . Its stereochemistry was unequivocally determined via X-ray crystallography in 1981, revealing a monohydrate crystal structure characterized by a γ-lactone ring fused to a bicyclic sesquiterpene framework .

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10E,11aS)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C22H28O7/c1-11-7-8-16(26-15(5)23)12(2)10-18-19(13(3)20(24)27-18)17(9-11)28-21(25)22(6)14(4)29-22/h7,10,14,16-19H,3,8-9H2,1-2,4-6H3/b11-7+,12-10+/t14-,16+,17-,18+,19-,22-/m1/s1 |

InChI Key |

XBYFQUZGOAYUQG-RNDOSCADSA-N |

SMILES |

CC1C(O1)(C)C(=O)OC2CC(=CCC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)C |

Isomeric SMILES |

C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2C/C(=C/C[C@@H](/C(=C/[C@H]3[C@@H]2C(=C)C(=O)O3)/C)OC(=O)C)/C |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2CC(=CCC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sesquiterpene lactones are a diverse class of natural products, with structural variations influencing their biological activities. Below, Ursiniolide A is compared to two germacranolide-type sesquiterpene lactones: dihydrotamaulipin A acetate and Montafrusin B.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Observations:

Backbone Diversity: this compound and Montafrusin B share a germacrane skeleton but differ in oxygenation patterns. This compound’s monohydrate structure distinguishes it from Montafrusin B’s epoxide functionality .

Substituent Effects : Dihydrotamaulipin A acetate lacks the complex oxygenation seen in this compound, which may account for differences in bioactivity.

Stereochemical Complexity: this compound’s X-ray-determined stereochemistry highlights its rigid bicyclic system, a feature absent in the more flexible germacranolides like dihydrotamaulipin A acetate .

Pharmacological Activities Comparison

Research Findings and Gaps

Structural-Activity Relationships (SAR) : The γ-lactone ring in this compound is critical for its bioactivity, as seen in other sesquiterpene lactones like artemisinin. However, comparative SAR studies with Montafrusin B or dihydrotamaulipin A acetate are lacking.

Biosynthetic Pathways: Germacranolides often derive from farnesyl diphosphate cyclization. This compound’s biosynthesis remains uncharacterized, unlike Montafrusin B, which is proposed to involve epoxidation steps .

Synthetic Accessibility: Neither this compound nor its analogs have been synthesized de novo, limiting structure-activity exploration.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Ursiniolide A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC) for purification . Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Purity is assessed via HPLC or thin-layer chromatography (TLC) with ≥95% purity as a standard threshold for further studies .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : A combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) resolves stereochemistry and connectivity, while MS (ESI-TOF or MALDI-TOF) confirms molecular formula. X-ray crystallography is definitive for absolute configuration but requires high-quality crystals. Cross-referencing with published spectral data (e.g., J values, δ ppm shifts) ensures consistency with prior studies .

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound?

- Methodological Answer : Common assays include:

- Anticancer : Cell viability assays (MTT, CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Anti-inflammatory : ELISA for cytokine suppression (e.g., TNF-α, IL-6) in LPS-induced macrophages.

- Antioxidant : DPPH/ABTS radical scavenging assays.

Experimental controls (e.g., untreated cells, solvent-only groups) and triplicate replicates are mandatory to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pharmacological mechanisms across studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell line origins, compound purity). Systematic approaches include:

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC, dose-response curves).

- Dose optimization : Conduct dose-range studies to identify threshold effects.

- Pathway mapping : Use transcriptomics/proteomics (RNA-seq, Western blot) to validate target pathways (e.g., NF-κB, MAPK).

Transparent reporting of protocols (e.g., cell culture media, incubation times) is critical .

Q. What experimental designs are optimal for assessing this compound’s in vivo efficacy and toxicity?

- Methodological Answer :

- Animal models : Use disease-specific models (e.g., xenograft mice for cancer, carrageenan-induced inflammation in rats).

- Dosing : Calculate doses based on in vitro IC values and allometric scaling (e.g., mg/kg body weight).

- Toxicity : Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine).

- Pharmacokinetics : Measure bioavailability via LC-MS/MS for plasma concentration-time profiles.

Include sham and positive control groups to contextualize results .

Q. How can synthesis protocols for this compound be optimized for scalability and purity?

- Methodological Answer : Semi-synthesis from abundant precursors (e.g., ursolic acid) may improve yield. Key steps:

- Catalysis : Use organocatalysts or enzymatic methods for stereoselective modifications.

- Purification : Optimize solvent systems (e.g., hexane:ethyl acetate gradients) in flash chromatography.

- Quality control : Implement in-process analytics (e.g., inline FTIR for reaction monitoring).

Pilot-scale trials with DOE (Design of Experiments) frameworks identify critical parameters (temperature, pH) .

Tables for Key Methodological Comparisons

| In Vivo Model | Use Case | Key Endpoints | References |

|---|---|---|---|

| Xenograft Mice | Anticancer efficacy | Tumor volume reduction, survival rate | |

| Zebrafish Larvae | Acute toxicity screening | LC, developmental abnormalities |

Guidance for Reporting Findings

- Data Contradictions : Explicitly discuss potential sources (e.g., batch variability, assay sensitivity) and suggest validation experiments .

- Reproducibility : Publish full experimental details (e.g., solvent ratios, instrument settings) in supplementary materials .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and cite primary literature for established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.